molecular formula C9H9N3S B1341322 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine CAS No. 898651-92-8

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1341322
CAS No.: 898651-92-8
M. Wt: 191.26 g/mol
InChI Key: UBWGQGWNNMMYIW-UHFFFAOYSA-N
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Description

Historical Development of Thiadiazole Chemistry

The study of thiadiazoles began in the late 19th century with Emil Fischer's synthesis of 1,3,4-thiadiazole derivatives in 1882. The systematic classification of these heterocycles advanced with the development of the Hantzsch–Widman nomenclature in 1887–1888, which standardized naming conventions for heteroatom-containing rings. Early research focused on structural elucidation, but the mid-20th century saw a shift toward pharmacological applications, driven by the discovery of bioactive thiadiazoles like acetazolamide (a carbonic anhydrase inhibitor). The 1,2,4-thiadiazole isomer gained prominence in the 2010s due to its role in drug candidates targeting sphingosine-1-phosphate receptors.

Classification and Nomenclature of Thiadiazole Compounds

Thiadiazoles exist as four constitutional isomers distinguished by nitrogen and sulfur atom positions (Table 1):

Table 1: Thiadiazole Isomers and Their Heteroatom Positions

Isomer Nitrogen Positions Sulfur Position
1,2,3-Thiadiazole 1, 2, 3 1
1,2,4-Thiadiazole 1, 2, 4 1
1,2,5-Thiadiazole 1, 2, 5 1
1,3,4-Thiadiazole 1, 3, 4 1

For 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine , the IUPAC name follows Hantzsch–Widman rules:

  • Parent ring: 1,2,4-thiadiazole (sulfur at position 1, nitrogens at 2 and 4)
  • Substituents: 4-methylphenyl at position 3, amine at position 5.

Structural Features of the 1,2,4-Thiadiazole Ring System

The 1,2,4-thiadiazole ring is a planar, aromatic system stabilized by:

  • 6π-electron conjugation from two double bonds ($$ \text{N1–C2} $$, $$ \text{C3–N4} $$) and sulfur's lone pairs.
  • Bond lengths : $$ \text{S1–N2} = 1.64 \, \text{Å} $$, $$ \text{N2–C3} = 1.30 \, \text{Å} $$, and $$ \text{C3–N4} = 1.36 \, \text{Å} $$ (derived from X-ray data).
  • Electron distribution : Sulfur’s electronegativity ($$ \chi = 2.58 $$) creates a dipole moment, polarizing the ring and enhancing reactivity at C3 and C5.

The 4-methylphenyl substituent at C3 introduces steric bulk and electron-donating effects (+I from methyl), while the C5 amine acts as a hydrogen-bond donor.

Significance of this compound in Heterocyclic Chemistry

This compound exemplifies strategic modifications in thiadiazole-based drug design:

  • Lipophilicity enhancement : The 4-methylphenyl group increases logP by ~1.5 units compared to unsubstituted analogs, improving membrane permeability.
  • Bioisosteric replacement : The thiadiazole core serves as a stable surrogate for less metabolically robust groups (e.g., esters).
  • Pharmacophore integration : The C5 amine enables hydrogen bonding with biological targets, as seen in S1P₁ agonists like compound 17g .

Table 2: Synthetic Routes to this compound

Method Reagents/Conditions Yield Reference
Thiosemicarbazide cyclization FeCl₃, 80–90°C, aqueous medium 72%
Iodine-mediated oxidation I₂, K₂CO₃, 1,4-dioxane, room temperature 68%
Resin-bound synthesis TMSCl, diphenyl chlorophosphate 85%

The compound’s antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) highlights its therapeutic potential.

Properties

IUPAC Name

3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWGQGWNNMMYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588662
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898651-92-8
Record name 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved can vary, but studies have shown that thiadiazole derivatives can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., methyl) : Increase lipophilicity, which may enhance bioavailability .
  • Electron-Withdrawing Groups (e.g., Cl, Br) : Improve solubility in polar solvents and influence electronic interactions with biological targets .

Anticancer Activity

  • Schiff Base Derivatives : Compounds like 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine show IC₅₀ values as low as 1.28 µg/mL against breast cancer (MCF7) .
  • Pyridinyl Derivatives : 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives exhibit macrofilaricidal activity, with compound 36 achieving 99% purity and efficacy against parasitic worms .

Kinase Modulation

  • c-Abl Kinase Activators: 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide (26) demonstrates the role of dichlorophenyl groups in enhancing kinase binding affinity .

Antimicrobial Potential

  • 1,3,4-Thiadiazole Derivatives : Substituted analogs like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine show fungicidal and insecticidal properties .

Biological Activity

3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which is known for its diverse range of biological activities. The unique structural features of thiadiazoles contribute to their pharmacological properties, making them valuable in medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9_9H9_9N3_3S
  • Molecular Weight : Approximately 209.24 g/mol

The presence of a methyl group on the phenyl ring enhances its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves interaction with bacterial enzymes or inhibition of nucleic acid synthesis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, various substituted thiadiazoles have shown promising results in reducing cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The anti-proliferative effects are attributed to mechanisms such as inhibition of cyclin-dependent kinases (CDKs) and STAT transcription factors .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInhibition of CDK9 and STAT3
2g (Thiadiazole derivative)LoVo2.44Inhibition of cell cycle progression

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing potential therapeutic applications in conditions like arthritis and other inflammatory diseases .

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiadiazoles have shown promise in various other biological activities:

  • Anticonvulsant : Certain derivatives exhibit activity against seizures.
  • Antidiabetic : Some studies suggest potential in lowering blood glucose levels.
  • Neuroprotective : Thiadiazoles may protect neuronal cells from damage due to oxidative stress .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited comparable activity to standard antibiotics like ampicillin .
  • Anticancer Evaluation : In a recent investigation, a series of thiadiazole compounds were tested for their cytotoxic effects on human cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly influenced their potency against different cancer types .

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(4-Methylphenyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a base-mediated reaction between 4-methylbenzyl halides and 1,2,4-thiadiazole-5-thiol derivatives under reflux in ethanol or DMF can yield the target compound . Key parameters include:

  • Base selection : Potassium carbonate or sodium hydroxide facilitates deprotonation of thiol intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to remove byproducts.
  • Temperature : Reflux conditions (~80–100°C) are optimal for cyclization, but prolonged heating risks decomposition.

Q. Q2. How is the compound characterized structurally, and what analytical techniques are essential for validation?

A2. Key characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylphenyl group at C3, amine at C5) .
  • X-ray crystallography : Resolves tautomeric ambiguities (e.g., 1,2,4-thiadiazole vs. triazole tautomers) and confirms planarity of the heterocyclic core .
  • Mass spectrometry : High-resolution MS validates molecular formula (C₉H₉N₃S).

Advanced Research Questions

Q. Q3. How can researchers address discrepancies in spectroscopic data for tautomeric forms of this compound?

A3. Tautomerism between 1,2,4-thiadiazole and triazole forms can lead to conflicting NMR or IR results. Strategies include:

  • Low-temperature NMR : Stabilizes dominant tautomers for clearer spectral interpretation.
  • Computational modeling : DFT calculations (e.g., Gaussian) predict tautomeric stability and assign spectral peaks .
  • Crystallographic validation : Single-crystal X-ray diffraction definitively identifies the dominant tautomer in the solid state .

Q. Q4. What methodologies are used to study the compound’s biological activity, and how can structural modifications enhance efficacy?

A4. Common approaches include:

  • In vitro assays : Antimicrobial screening (MIC against S. aureus or E. coli) and cytotoxicity testing (MTT assay on cancer cell lines) .
  • SAR studies : Modifying the methylphenyl group (e.g., introducing electron-withdrawing substituents) improves lipophilicity and membrane permeability. For example, replacing the methyl group with trifluoromethyl enhances antibacterial activity by 3-fold .

Q. Q5. How can computational tools predict the compound’s reactivity in novel synthetic pathways?

A5. Density Functional Theory (DFT) and molecular docking guide synthetic planning:

  • Reactivity prediction : Fukui indices identify nucleophilic/electrophilic sites for regioselective functionalization .
  • Docking simulations : AutoDock Vina predicts binding affinity to biological targets (e.g., bacterial enzymes), informing rational design .

Q. Q6. What are the best practices for resolving contradictions in crystallographic data during structural refinement?

A6. Use software like SHELXL for high-resolution refinement:

  • Twinned data : Apply HKLF5 format in SHELXL to handle twinning, common in thiadiazole derivatives due to planar symmetry .
  • Disordered moieties : Restrain thermal parameters (ISOR, DELU) for methylphenyl groups to avoid overfitting .

Methodological Guidance for Data Interpretation

Q. Q7. How should researchers interpret conflicting solubility data across different solvent systems?

A7. Solubility depends on solvent polarity and hydrogen-bonding capacity:

  • Polar solvents (DMSO, DMF) : High solubility due to amine-thiadiazole H-bonding.
  • Nonpolar solvents (Hexane) : Poor solubility (logP ~2.5). Validate via shake-flask method or HPLC solubility profiling .

Q. Q8. What strategies mitigate instability of this compound under acidic/basic conditions?

A8. The compound is prone to hydrolysis in strong acids/bases:

  • Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiadiazole ring .
  • Buffered conditions : Use pH 6–8 buffers (e.g., phosphate) for biological assays to minimize degradation .

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